Dimethyl (2-oxooctyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61408-88-6 |
|---|---|
Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-dimethoxyphosphoryloctan-2-one |
InChI |
InChI=1S/C10H21O4P/c1-4-5-6-7-8-10(11)9-15(12,13-2)14-3/h4-9H2,1-3H3 |
InChI Key |
ZFMWNFNQTNSEAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Dimethyl 2 Oxooctyl Phosphonate and Its Derivatives
Wittig-Type and Horner-Wadsworth-Emmons (HWE) Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, offering distinct advantages over the traditional Wittig reaction. Dimethyl (2-oxooctyl)phosphonate serves as a key precursor in these transformations, leading to the stereoselective synthesis of alkenes.
Application of this compound as a Horner-Wadsworth-Emmons Reagent
This compound is a classic example of a β-ketophosphonate ester used in the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com This reaction is a modification of the Wittig reaction and typically employs a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes. wikipedia.orgalfa-chemistry.com The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic but less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgorganicchemistrydata.org This heightened nucleophilicity allows them to react efficiently even with ketones. alfa-chemistry.comorganicchemistrydata.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com
The process begins with the deprotonation of the α-carbon (adjacent to the phosphonate and carbonyl groups) of this compound by a base to form a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion is the active nucleophile in the reaction.
Key Features of HWE Reagents vs. Wittig Reagents
| Feature | Horner-Wadsworth-Emmons Reagent (from Phosphonate) | Wittig Reagent (from Phosphonium Salt) |
|---|---|---|
| Reactivity | More nucleophilic, reacts with aldehydes and ketones. wikipedia.orgalfa-chemistry.comorganicchemistrydata.org | Less nucleophilic, stabilized ylides react mainly with aldehydes. organicchemistrydata.org |
| Basicity | Less basic. wikipedia.org | More basic. |
| Byproduct | Water-soluble dialkylphosphate salt. wikipedia.orgalfa-chemistry.com | Triphenylphosphine oxide (often requires chromatography for removal). |
| Preparation | Typically via the Michaelis-Arbuzov reaction. alfa-chemistry.com | From alkylation of triphenylphosphine. |
Reactivity of Phosphonate Enolates with Carbonyl Compounds for α,β-Unsaturated Ketone Formation
The reaction mechanism of the HWE reaction involves the nucleophilic addition of the phosphonate carbanion (enolate) to the carbonyl group of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of an intermediate oxaphosphetane. wikipedia.orgnrochemistry.com This intermediate then undergoes elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.com
When this compound is used, its enolate reacts with an aldehyde (R-CHO) to produce an α,β-unsaturated ketone. The reaction generally shows a high preference for the formation of the (E)-alkene, or trans-isomer, due to thermodynamic control where the transition state leading to the trans-olefin is lower in energy. wikipedia.orgalfa-chemistry.comnrochemistry.com
General Mechanism of the HWE Reaction
Deprotonation: A base removes a proton from the carbon alpha to both the carbonyl and the phosphonate groups, creating a resonance-stabilized phosphonate carbanion. nrochemistry.com
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone. nrochemistry.com
Oxaphosphetane Formation: A cyclic intermediate, an oxaphosphetane, is formed. nrochemistry.com
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a new carbon-carbon double bond (the alkene) and a dialkylphosphate salt. wikipedia.orgnrochemistry.com
Synthetic Utility in Prostaglandin (B15479496) Analogue Preparation
The Horner-Wadsworth-Emmons reaction using β-ketophosphonates is a cornerstone in the synthesis of prostaglandins (B1171923) and their analogues. mdpi.comnih.gov Prostaglandins are a class of bioactive lipid compounds that contain a 20-carbon skeleton. The ω-side chain of the prostaglandin molecule is often constructed using an HWE reaction. mdpi.com
Dimethyl (2-oxoheptyl)phosphonate, a closely related compound, is explicitly cited as a key intermediate in prostaglandin synthesis. sigmaaldrich.com In a typical synthetic sequence, the phosphonate is reacted with an aldehyde precursor of the prostaglandin core structure (the cyclopentane (B165970) ring with the α-chain). This reaction stereoselectively forms the E-double bond in the ω-side chain, a critical structural feature for the biological activity of many prostaglandins. mdpi.com The ability to modify the phosphonate reagent, such as by using this compound, allows for the creation of a wide variety of prostaglandin analogues with potentially novel biological activities. mdpi.comnih.gov
Reactions of Diazo β-Ketophosphonates (Ohira-Bestmann Reagent)
The conversion of β-ketophosphonates like this compound into their corresponding diazo derivatives opens up a different realm of reactivity. The resulting diazo β-ketophosphonate is a variant of the Ohira-Bestmann reagent, a powerful tool for alkyne synthesis.
Seyferth-Gilbert Homologation for Terminal Alkyne Synthesis from Aldehydes
The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes or ketones into alkynes with one additional carbon atom. chemeurope.comwikipedia.org The reaction originally used dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent. chemeurope.comsynarchive.com A significant improvement is the Ohira-Bestmann modification, which generates this reagent in situ from a diazo β-ketophosphonate (the Ohira-Bestmann reagent) under milder basic conditions, such as potassium carbonate in methanol. wikipedia.orgorganic-chemistry.org This modification is particularly useful for aldehydes that are sensitive to strong bases and might otherwise undergo side reactions like aldol (B89426) condensation. organic-chemistry.org
A diazo derivative of this compound would function as an Ohira-Bestmann type reagent. In the presence of a base and methanol, it would cleave to generate a (diazomethyl)phosphonate anion. This anion then reacts with an aldehyde to produce a terminal alkyne in high yield. wikipedia.orgorganic-chemistry.org
Reaction Comparison: Seyferth-Gilbert vs. Ohira-Bestmann
| Feature | Seyferth-Gilbert Homologation | Ohira-Bestmann Modification |
|---|---|---|
| Reagent | Dimethyl (diazomethyl)phosphonate (pre-formed). chemeurope.com | Dimethyl (1-diazo-2-oxopropyl)phosphonate or similar (generates active reagent in situ). wikipedia.orgsigmaaldrich.com |
| Base | Strong base (e.g., potassium tert-butoxide). chemeurope.comwikipedia.org | Mild base (e.g., potassium carbonate). wikipedia.org |
| Substrate Scope | Mainly for non-enolizable aldehydes and aryl ketones. organic-chemistry.org | Compatible with a wide variety of functional groups, including enolizable aldehydes. wikipedia.orgorganic-chemistry.org |
| Conditions | Low temperatures. organic-chemistry.org | Room temperature. sigmaaldrich.com |
Generation and Reactivity of Vinylidene Carbenes from Diazo Phosphonates
The mechanism of the Seyferth-Gilbert homologation proceeds through a highly reactive vinylidene carbene intermediate. chemeurope.comorganic-chemistry.orgresearchgate.net The reaction sequence is as follows:
The deprotonated diazo phosphonate reagent adds to the aldehyde or ketone carbonyl group. organic-chemistry.org
This addition is followed by cyclization to form an oxaphosphetane intermediate, which is analogous to the HWE mechanism. organic-chemistry.org
The oxaphosphetane eliminates a stable dimethyl phosphate anion to produce a transient diazoalkene (vinyl diazo) intermediate. organic-chemistry.orgresearchgate.net
This diazoalkene is unstable and readily loses a molecule of nitrogen gas (N₂) to generate a vinylidene carbene. chemeurope.comwikipedia.orgresearchgate.net
The final step is a rapid 1,2-hydride or 1,2-alkyl/aryl shift (migration) in the vinylidene carbene, which rearranges the structure to form the stable terminal alkyne product. chemeurope.comresearchgate.net
The generation of this vinylidene carbene is a key mechanistic feature that distinguishes this transformation from other olefination reactions. The existence of this carbene can be demonstrated in cases where the migrating group has a low migratory aptitude, allowing the carbene to be trapped by other reagents present in the reaction mixture. organic-chemistry.org
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful class of reactions for synthesizing five-membered heterocyclic rings. wikipedia.orgfu-berlin.de In the context of β-ketophosphonates, the corresponding α-diazo derivative, such as dimethyl (1-diazo-2-oxooctyl)phosphonate, can act as a 1,3-dipole. fu-berlin.de These reactions involve the [3+2] cycloaddition of the diazo compound (a 4π electron component) with a dipolarophile (a 2π electron component), such as an alkyne or alkene, to construct a variety of heterocycles. wikipedia.orgfu-berlin.de
The reaction of α-diazo-β-ketophosphonates with various unsaturated partners (dipolarophiles) provides direct access to a range of phosphoryl-substituted nitrogen heterocycles. beilstein-journals.orgnih.gov
Pyrazoles: The cycloaddition of an α-diazo-β-ketophosphonate with an alkyne is a common method for synthesizing phosphoryl-substituted pyrazoles. beilstein-journals.orgorganic-chemistry.orgnih.gov For instance, the reaction of an α-diazo-β-ketophosphonate with terminal alkynes can proceed with high regioselectivity. organic-chemistry.org One notable method involves the in-situ generation of enones from β-ketophosphonates and aldehydes via a Horner-Wadsworth-Emmons reaction, which then undergo cyclization with a diazo reagent like the Bestmann-Ohira reagent to form the pyrazole (B372694) ring. beilstein-journals.org
Triazolines: When an alkene is used as the dipolarophile instead of an alkyne, the resulting five-membered ring is a triazoline. These compounds can sometimes be unstable and may undergo further reactions, such as the elimination of nitrogen.
Oxazoles and Thiazoles: While pyrazole formation is most prominent, the general reactivity pattern of 1,3-dipolar cycloadditions allows for the synthesis of other heterocycles. organic-chemistry.orgnih.gov For example, reactions with nitriles can theoretically lead to oxadiazoles (B1248032) or thiadiazoles, depending on the subsequent reaction steps and the presence of other reagents. The synthesis of oxazoles often involves the reaction of α-bromoketones with amides or the cyclodehydration of β-acyloxy enamines. organic-chemistry.org Thiazole synthesis can also be achieved through various routes, often involving the reaction of α-haloketones with thioamides. nih.gov
The general scheme for pyrazole synthesis via 1,3-dipolar cycloaddition is presented below.
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| α-Diazo-β-ketophosphonate | Alkyne | Phosphoryl-substituted Pyrazole |
| α-Diazo-β-ketophosphonate | Alkene | Phosphoryl-substituted Triazoline |
| α-Diazo-β-ketophosphonate | Nitrile | Phosphoryl-substituted Oxadiazole/Thiadiazole |
Chain Extension Reactions Involving β-Ketophosphonates
Chain extension reactions provide a method to insert a carbon atom into a molecule, homologating the carbon skeleton. For β-ketophosphonates, a key transformation is their conversion to γ-keto phosphonates.
Reactivity with Zinc Carbenoids (e.g., Furukawa-modified Simmons-Smith reagent)
A variety of β-ketophosphonates can be efficiently converted into their corresponding γ-keto phosphonates through a one-carbon chain extension reaction. acs.orgorgsyn.org This homologation is effectively carried out using a zinc carbenoid, particularly the Furukawa-modified Simmons-Smith reagent, which is generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). unh.educore.ac.ukwikipedia.org This method is notable for its operational simplicity and mild reaction conditions, typically proceeding at room temperature. core.ac.ukorganic-chemistry.org The reaction accommodates a range of functionalities within the β-ketophosphonate substrate, including α-alkyl substituents and even some Lewis basic groups. acs.orgorgsyn.org While the reaction is generally efficient, its rate can be slower compared to the cyclopropanation of olefins, which can lead to competing side reactions if olefinic functionality is present in the substrate. acs.org
The general transformation is summarized in the table below.
| Starting Material | Reagent | Product |
| This compound (β-Ketophosphonate) | EtZnCH₂I (Furukawa's Reagent) | Dimethyl (3-oxononyl)phosphonate (γ-Keto phosphonate) |
Mechanistic Investigations of Chain Extension Processes for β-Ketophosphonates
The mechanism of the zinc carbenoid-mediated chain extension of β-ketophosphonates has been the subject of considerable investigation, including NMR and DFT computational studies. orgsyn.orgnih.gov The proposed mechanism involves several key steps:
Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-carbon of the β-ketophosphonate. This deprotonation can be effected by either the zinc carbenoid (EtZnCH₂I) itself or by unreacted diethylzinc present in the reaction mixture, leading to the formation of a zinc enolate. orgsyn.org
Carbenoid Insertion and Intermediate Formation: The zinc enolate then reacts with an additional equivalent of the zinc carbenoid. This step is believed to proceed via the formation of a transient donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.orgwikipedia.orgnih.gov This intermediate, where the cyclopropane ring is substituted with both an electron-donating group (the zinc-alkoxide) and an electron-withdrawing group (the phosphonate), is highly strained and not typically observed spectroscopically. nih.gov DFT calculations have been performed to probe the existence and structure of this intermediate, suggesting it lies on a low-energy pathway. nih.gov
Fragmentation: The donor-acceptor cyclopropane intermediate rapidly fragments. This fragmentation involves the cleavage of a carbon-carbon bond of the cyclopropane ring, which is facilitated by the electronic push-pull nature of the substituents. This ring-opening step results in the formation of a new organometallic intermediate, which upon aqueous workup is protonated to yield the final γ-keto phosphonate product. orgsyn.org
This mechanistic pathway explains the regioselective insertion of a single methylene (B1212753) (-CH₂-) group between the carbonyl and the phosphonate-bearing carbon of the original substrate. orgsyn.org
Transformations of α-Hydroxyphosphonates as Precursors to β-Ketophosphonates
α-Hydroxyphosphonates are versatile synthetic intermediates in organophosphorus chemistry. mdpi.comnih.govresearchgate.net They are not only recognized for their potential biological activities but also serve as crucial starting materials for a variety of other valuable organophosphorus compounds. researchgate.netnih.gov One significant transformation is their oxidation to yield α-ketophosphonates, a class of compounds to which this compound belongs. mdpi.comnih.govsemanticscholar.org Beyond their role as direct precursors to α-ketophosphonates, α-hydroxyphosphonates can undergo several other key transformations, including base-catalyzed rearrangements, O-derivatization, and nucleophilic substitution, which expand their synthetic utility. mdpi.comresearchgate.net
Base-Catalyzed Rearrangements to Phosphates
A characteristic reaction of α-hydroxyphosphonates is the base-catalyzed phosphonate-phosphate rearrangement, an isomerization process that converts an α-hydroxyphosphonate into a phosphate ester. mdpi.comnih.gov This transformation, sometimes referred to as the phospha-Brook rearrangement, is particularly effective for α-hydroxyphosphonates that have electron-withdrawing groups on the α-carbon atom. nih.govresearchgate.net The reaction mechanism involves the deprotonation of the hydroxyl group by a base, followed by the migration of the phosphonyl group from the carbon to the oxygen atom. researchgate.net
The choice of base is critical for the success of the rearrangement. While strong bases like sodium hydroxide (B78521) and sodium hydride have been used, milder conditions are often preferred to avoid decomposition. mdpi.comtandfonline.com Phase transfer catalysis has emerged as a clean and efficient method for this transformation. tandfonline.com Studies have investigated various bases under phase transfer conditions, highlighting the impact of both the catalyst and the substituents on the phosphonate. mdpi.comtandfonline.com For instance, research on the rearrangement of dimethyl 1-hydroxy-1-phenylmethylphosphonate showed that while triethylamine (B128534) was ineffective at room temperature, the combination of a solid base like cesium carbonate (Cs₂CO₃) with a phase transfer catalyst such as benzyltriethylammonium chloride (TEBAC) led to the selective formation of the desired phosphate product. tandfonline.com
The stereochemical course of the rearrangement has also been studied, revealing that the reaction proceeds with retention of the configuration at the phosphorus atom. nih.gov This stereospecificity is a crucial finding for the asymmetric synthesis of chiral phosphates. nih.gov
Table 1: Catalysts and Conditions for Base-Catalyzed Rearrangement of α-Hydroxyphosphonates This table is interactive. You can sort and filter the data.
| Catalyst/Base | Phase Transfer Catalyst (PTC) | Substrate Example | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Triethylamine (Et₃N) | None | Dimethyl 1-hydroxy-1-phenylmethylphosponate | Acetonitrile, 25°C, 1h | No reaction | tandfonline.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | None | Dimethyl 1-hydroxy-1-phenylmethylphosponate | Acetonitrile | Enhanced reaction, but significant decomposition | tandfonline.com |
| Cesium Carbonate (Cs₂CO₃) | Benzyltriethylammonium chloride (TEBAC) | Dimethyl 1-hydroxy-1-phenylmethylphosponate | Acetonitrile | Selective formation of phosphate product | tandfonline.com |
| Potassium Carbonate (K₂CO₃) | Benzyltriethylammonium chloride (TEBAC) | Dimethyl 1-hydroxy-1-phenylmethylphosponate | Acetonitrile | Less effective than Cs₂CO₃ | tandfonline.com |
| Triethylamine (Et₃N) | None | Cyclic α-hydroxyphosphonates | Chloroform, 0°C | Rearrangement to dichlorovinyl phosphates | nih.gov |
| Sodium Hydroxide (NaOH) | Not specified | General α-hydroxyphosphonates | Not specified | Rearrangement to phosphates | mdpi.com |
| Sodium Hydride (NaH) | Not specified | General α-hydroxyphosphonates | Not specified | Rearrangement to phosphates | mdpi.com |
O-Derivatization to α-Alkoxy- or α-Acyloxyphosphonates
The hydroxyl group of α-hydroxyphosphonates can be readily functionalized through O-alkylation and O-acylation reactions, yielding α-alkoxy- and α-acyloxyphosphonates, respectively. mdpi.comnih.govresearchgate.net These derivatizations are among the most extensively studied transformations for this class of compounds and serve various purposes, including the protection of the hydroxyl group or the introduction of new functional moieties. mdpi.com
O-acylation is commonly achieved using acylating agents such as carboxylic acid chlorides, sulfonyl chlorides, or carboxylic anhydrides. researchgate.netnih.gov This reaction converts the α-hydroxyphosphonate into an α-acyloxyphosphonate, which can have different chemical properties and biological activities compared to the parent compound. researchgate.net For example, several α-hydroxy-alkylphosphonates have been successfully reacted with different acid chlorides to afford a range of α-acyloxyphosphonates. researchgate.net
O-alkylation is another important derivatization. For instance, the hydroxy function can be protected by introducing a tetrahydropyranyl (THP) group through treatment with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com Silylation is another common method used to protect the hydroxyl group. mdpi.com
Table 2: Reagents for O-Derivatization of α-Hydroxyphosphonates This table is interactive. You can sort and filter the data.
| Derivatization Type | Reagent Class | Specific Reagent Example | Product Type | Reference |
|---|---|---|---|---|
| O-Acylation | Carboxylic Acid Chlorides | Acetyl Chloride | α-Acyloxyphosphonate | researchgate.netnih.gov |
| O-Acylation | Sulfonyl Chlorides | Methanesulfonyl Chloride | α-Sulfonyloxyphosphonate | researchgate.netresearchgate.net |
| O-Acylation | Carboxylic Anhydrides | Acetic Anhydride | α-Acyloxyphosphonate | researchgate.net |
| O-Alkylation | Dihydropyrans | 3,4-Dihydro-2H-pyran | α-(Tetrahydropyranyloxy)phosphonate | mdpi.com |
| O-Alkylation | Silylating Agents | Trimethylsilyl Chloride | α-(Trimethylsilyloxy)phosphonate | mdpi.com |
| O-Alkylation | Alkyl Halides | Benzyl Bromoacetate | α-Alkoxyphosphonate | mdpi.comresearchgate.net |
Nucleophilic Substitution for α-Aminophosphonate Synthesis
The hydroxyl group at the α-carbon of an α-hydroxyphosphonate can be replaced by an amino group through a nucleophilic substitution reaction, providing a direct route to α-aminophosphonates. mdpi.comnih.govnih.gov α-Aminophosphonates are a highly important class of organophosphorus compounds due to their wide range of biological activities, acting as enzyme inhibitors and analogues of α-amino acids. nih.govfrontiersin.org
The direct substitution of the hydroxyl group can be challenging due to its poor leaving group nature. nih.gov However, the reaction can be facilitated under certain conditions, such as high temperatures or microwave irradiation, often without the need for a catalyst. mdpi.com For example, α-hydroxyphosphonates can be converted to the corresponding α-aminophosphonates by reacting them with primary amines like propyl-, butyl-, or cyclohexylamine (B46788) under microwave irradiation at 100°C. mdpi.com This conversion is believed to be promoted by the neighboring group effect of the adjacent phosphoryl (P=O) moiety. researchgate.net
Alternatively, the hydroxyl group can first be converted into a better leaving group, such as a triflate, mesylate, or tosylate, to facilitate the subsequent nucleophilic substitution by an amine. nih.gov Another prominent method is the Mitsunobu reaction, involving azidation followed by a Staudinger reduction, though this method often involves hazardous reagents. nih.gov
Table 3: Methods for Synthesis of α-Aminophosphonates from α-Hydroxyphosphonates This table is interactive. You can sort and filter the data.
| Method | Reagents | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Direct Substitution | Primary Amines (e.g., Propylamine, Butylamine) | Microwave irradiation, 100°C, solvent-free | Direct conversion without catalyst | mdpi.com |
| Activation then Substitution | Tosyl Chloride, then Amine | Two-step process | OH group converted to a better leaving group (tosylate) | nih.gov |
| Activation then Substitution | Mesyl Chloride, then Amine | Two-step process | OH group converted to a better leaving group (mesylate) | nih.gov |
| Mitsunobu Reaction | Hydrazoic Acid (HN₃), Triphenylphosphine, DEAD | Multi-step | Azidation followed by Staudinger reduction | nih.gov |
Advanced Methodological and Mechanistic Investigations in β Ketophosphonate Chemistry
Spectroscopic Studies for Elucidation of Reaction Intermediates and Pathways (e.g., Nuclear Magnetic Resonance in mechanistic probes)
Spectroscopic methods are indispensable for the structural characterization and mechanistic analysis of β-ketophosphonate reactions. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into molecular structure and the dynamic processes of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring organic reactions in real time. researchgate.netwiley.com For phosphorus-containing compounds like β-ketophosphonates, ³¹P NMR is invaluable for structural analysis and reaction monitoring. researchgate.netjeol.com The natural 100% abundance of the ³¹P isotope makes it readily observable. jeol.com In the synthesis of β-ketophosphonates, reaction yields can be determined by ¹H NMR spectroscopy using an internal standard. beilstein-journals.orgnih.gov
The analysis of complex reaction mixtures is greatly aided by multi-nuclear NMR techniques. In phosphonate (B1237965) compounds, the signals in ¹H and ¹³C NMR spectra are split by coupling to the phosphorus atom, which can complicate interpretation. jeol.com However, this coupling also provides rich structural information. Triple-resonance experiments, which decouple both ¹H and ³¹P simultaneously, can simplify complex ¹³C spectra, allowing for unambiguous signal assignment. jeol.com Furthermore, 2D NMR techniques like ³¹P-¹³C LR-HSQC (Long-Range Heteronuclear Single-Quantum Coherence) can identify carbon atoms up to three bonds away from the phosphorus atom, which is essential for assigning the carbon skeleton of individual phosphonates in a mixture. jeol.com
In-situ NMR spectroscopy allows for the study of reactions under actual process conditions, such as elevated temperature and pressure, enabling the detection of labile, catalytically active species that would be missed by analyzing aliquots ex-situ. wiley.com This approach provides detailed information on reaction progress, helps identify intermediates, and clarifies molecular reaction mechanisms. wiley.com For instance, the synthesis of β-ketophosphonates via copper(II)-mediated phosphorylation of enol acetates has been monitored using ¹H NMR to determine product yields and optimize reaction conditions. nih.gov
IR spectroscopy also plays a role in characterizing these compounds and their reaction dynamics. For example, in a study of a β-ketophosphonate complex of molybdenum(VI), IR spectroscopy in different solvents revealed hemilabile behavior, where one of the coordinating atoms of the ligand could reversibly dissociate. tandfonline.com
Representative Spectroscopic Data for a β-Ketophosphonate Analog
The following table presents typical NMR data for Diethyl (1-diazo-2-oxopropyl)phosphonate, a related compound, which illustrates the kind of spectroscopic information used for characterization.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| ¹H NMR | 4.25 | dq, J = 8.1, 7.1 Hz |
| 2.40 | s | |
| 1.34 | t, J = 7.1 Hz | |
| ¹³C NMR | 191.0 | d, J = 11.0 Hz |
| 64.1 | d, J = 217.0 Hz | |
| 63.8 | d, J = 6.0 Hz | |
| 16.2 | d, J = 6.0 Hz | |
| ³¹P NMR | 16.2 | s |
| Data sourced from a synthetic procedure for Diethyl (1-diazo-2-oxopropyl)phosphonate and may not be directly representative of Dimethyl (2-oxooctyl)phosphonate. orgsyn.org |
Computational Chemistry and Theoretical Analysis of Reaction Mechanisms
Computational chemistry offers powerful tools to complement experimental studies, providing deep insights into reaction energetics, transition state structures, and mechanistic pathways that are often difficult to observe directly.
Energetic and Transition State Calculations in Phosphonate-Related Reactions
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate the mechanisms of reactions involving phosphonates. rsc.orgresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. smu.edu
A key area of study is phosphoryl transfer reactions, such as the hydrolysis of phosphate (B84403) and phosphonate esters, which are fundamental in many biological processes. nih.govlongdom.org Computational studies can distinguish between different potential mechanisms, such as a concerted Sₙ2-type reaction (with a single transition state) or a stepwise addition-elimination mechanism (involving a pentacovalent intermediate). rutgers.edu The transition state in these reactions is often a pentacovalent phosphorane-like structure. rutgers.edu
Calculations can determine the energy barrier of a reaction, which is directly related to the reaction rate. rsc.org For example, in the hydrolysis of aryl phosphate and phosphonate esters, rate constants can be estimated using transition state theory based on the calculated free energy of activation (ΔG‡). nih.gov Such studies have shown that there are intrinsic differences in the transition states for phosphate and phosphonate hydrolysis. nih.gov The geometry of the transition state—whether it is more "associative" (bond-forming) or "dissociative" (bond-breaking)—can be probed by analyzing bond lengths and charge distributions in the calculated structure. acs.orgstanford.edu
The activation strain model is another computational tool used to analyze reaction barriers. It partitions the activation energy into two components: the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between these deformed reactants. rsc.org This analysis reveals whether the reaction barrier is dominated by the energetic cost of distorting the reactants or by the stabilizing interactions between them. rsc.org
Calculated Energetic Properties of Phosphonate Hydrolysis
The table below shows representative calculated energy values for the hydrolysis of a phosphate diester, illustrating the type of data generated through computational analysis. The values highlight the high energy of intermediate structures and the substantial energy barriers involved.
| Species | System Charge | Relative Energy (kcal/mol) |
| Dianionic Phosphorane Intermediate | -2 | 75-80 (relative to reactants) |
| Monoanionic TS1 | -1 | 37.1 |
| Monoanionic INT | -1 | 31.9 |
| Monoanionic TS2 | -1 | 33.1 |
| Data adapted from theoretical studies on phosphate diester hydrolysis and are illustrative for phosphonate-related reactions. rutgers.edu TS1 refers to the transition state for nucleophile attack, INT is the pentacovalent intermediate, and TS2 is the transition state for leaving group departure. |
By combining these advanced spectroscopic and computational methods, researchers can build a comprehensive picture of the chemical behavior of β-ketophosphonates like this compound, guiding the design of new synthetic routes and the development of novel applications.
Applications in Complex Chemical Synthesis and Material Science Precursors
Utility in the Total Synthesis of Natural Products and Bioactive Molecules
The precise and predictable reactivity of β-ketophosphonates like Dimethyl (2-oxooctyl)phosphonate makes them indispensable in the multi-step total synthesis of complex natural products and their biologically active analogues.
The synthesis of prostaglandins (B1171923) and their analogues is a prominent area where β-ketophosphonates play a pivotal role. Prostaglandins are lipid compounds with diverse hormone-like effects in animals. The total synthesis of these molecules, such as in the renowned Corey synthesis, often involves the introduction of the ω-side chain via a Horner-Wadsworth-Emmons reaction. mdpi.com
In this strategy, an aldehyde corresponding to the prostaglandin (B15479496) core is reacted with the stabilized carbanion generated from a β-ketophosphonate. This compound is an ideal reagent for this transformation, as it introduces the required eight-carbon chain with a ketone at the second position (C-15 in the resulting prostaglandin structure). A general patent describes reacting an aldehyde with the sodium salt of a dimethyl 2-oxoalkylphosphonate to produce prostaglandin precursors. nih.gov The reaction typically proceeds as follows:
Deprotonation of this compound with a suitable base (e.g., NaH, LDA) generates a nucleophilic phosphonate (B1237965) carbanion.
This carbanion attacks the aldehyde group of the prostaglandin core structure.
The resulting intermediate undergoes elimination of the phosphate (B84403) byproduct to form a new carbon-carbon double bond, yielding an enone.
This method is highly valued for its general reliability and, most importantly, for its high stereoselectivity, typically producing the desired E-alkene, which is critical for the biological activity of many prostaglandins. mdpi.com The resulting 15-keto prostaglandin analogue can then be stereoselectively reduced to the corresponding alcohol, a key functional group in the final active molecule. The use of various β-ketophosphonates allows for the synthesis of a wide array of prostaglandin analogues with modified side chains for structure-activity relationship studies. mdpi.comorganic-chemistry.org
Table 1: Role of this compound in Prostaglandin Synthesis
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Carbanion Formation | This compound, Base (e.g., NaH) | Phosphonate-stabilized carbanion |
| 2 | Nucleophilic Addition | Prostaglandin core aldehyde | Betaine-like intermediate |
| 3 | Elimination (HWE) | - | 15-Keto prostaglandin analogue (enone) |
Phosphonate reagents are instrumental in the synthesis of cyclopropane-containing molecules, which are found in numerous bioactive natural products. While this compound itself is not directly a cyclopropanating agent, the phosphonate functional group is key to strategies that form these strained ring systems.
A significant strategy involves the use of engineered enzymes, or carbene transferases, for the highly stereoselective cyclopropanation of olefins. nih.gov These biocatalytic systems can utilize phosphonyl diazo reagents, such as dimethyl (diazomethyl)phosphonate, as carbene precursors. This methodology enables the efficient and enantioselective synthesis of phosphonyl-functionalized cyclopropanes. nih.gov The resulting cyclopropylphosphonates are valuable synthetic intermediates, as the phosphonate group can be further modified or used to engage in subsequent coupling reactions. The existence of related molecules like Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate demonstrates the chemical compatibility of the β-ketophosphonate moiety with the cyclopropane (B1198618) ring, highlighting its potential as a building block in the synthesis of more complex cyclopropane-containing targets.
Role as Versatile Building Blocks for Diverse Organic Scaffolds
Beyond specific total synthesis campaigns, this compound and its congeners are foundational reagents for constructing a wide variety of organic structures through fundamental bond-forming reactions.
Carbon-Carbon (C-C) Bond Formation: The primary contribution of this compound to C-C bond formation is through the Horner-Wadsworth-Emmons reaction, as detailed in the synthesis of prostaglandins. This olefination reaction is one of the most reliable methods for creating C=C double bonds with high stereocontrol. The reaction's versatility allows for the coupling of the phosphonate's octyl chain with a vast array of aldehydes, making it a powerful tool for molecular construction. Related phosphonates are explicitly noted for their suitability in C-C bond formation reactions.
Carbon-Nitrogen (C-N) Bond Formation: The phosphonate scaffold is also a precursor for C-N bond formation, particularly in the synthesis of nitrogen-containing heterocycles. A common strategy involves converting the β-ketophosphonate into a diazo derivative, the Ohira-Bestmann reagent. This reagent, Dimethyl (1-diazo-2-oxopropyl)phosphonate, is a well-known example. These diazo compounds can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct heterocycles like pyrazoles and triazolines, thereby forming new C-N bonds. Furthermore, modern methods have emerged for the direct coupling of enaminones with dialkyl phosphonates, providing a pathway to functionalized molecules through C-N bond cleavage and subsequent C-P bond formation.
Related Acyl-Transfer Strategies: While direct hydroacylation involving this compound is not widely documented, related transformations highlight the utility of phosphonates in acyl-transfer-type reactions. For instance, the Pudovik reaction involves the addition of a H-phosphonate across a C=O double bond, such as in an aldehyde. This reaction forms an α-hydroxy phosphonate, effectively adding a phosphono-acyl synthon to a molecule. The acylation of arenes with phosphonoacetic acids is another method used to prepare β-ketophosphonates, demonstrating the connection between phosphonate chemistry and acylation processes.
Table 2: Bond Formation Strategies Using the β-Ketophosphonate Scaffold
| Bond Type | Reaction Name/Strategy | Description | Resulting Structure |
| C=C | Horner-Wadsworth-Emmons | Reaction of the phosphonate carbanion with an aldehyde/ketone. | Alkene (typically E-enone) |
| C-N | 1,3-Dipolar Cycloaddition | Reaction of a derived diazo-phosphonate with a dipolarophile. | Nitrogen Heterocycle (e.g., pyrazole) |
| C-C | Biocatalytic Cyclopropanation | Reaction of a derived phosphonyl carbene with an olefin. | Cyclopropylphosphonate |
| C-P | Pudovik Reaction | Addition of H-phosphonate to a carbonyl. | α-Hydroxy phosphonate |
Stereochemical Aspects and Isotopic Labeling in β Ketophosphonate Research
Synthesis and Stereochemical Control in Chiral β-Ketophosphonates
The creation of chiral β-ketophosphonates, including Dimethyl (2-oxooctyl)phosphonate, is a critical area of research, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. The primary synthetic route to β-ketophosphonates involves the acylation of the lithiated salt of a dialkyl methylphosphonate (B1257008) with an appropriate ester. For this compound, this would involve the reaction of the lithium salt of dimethyl methylphosphonate with an octanoic acid ester.
Achieving stereochemical control in this synthesis is paramount for accessing enantiomerically pure or enriched products. Several strategies have been developed to this end, primarily focusing on asymmetric synthesis methodologies.
One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the phosphonate (B1237965) or ester reactant. The inherent chirality of the auxiliary directs the reaction to proceed in a stereoselective manner, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved from the product, yielding the desired enantiomerically enriched β-ketophosphonate. Commonly used chiral auxiliaries in phosphonate chemistry include derivatives of naturally occurring chiral molecules like amino acids, terpenes, and binaphthyl compounds. For instance, chiral auxiliaries can be attached to the phosphorus atom, influencing the stereochemical outcome of the subsequent acylation.
Another powerful strategy is the use of organocatalysis . Chiral organocatalysts, which are small organic molecules, can effectively promote the enantioselective synthesis of β-ketophosphonates. These catalysts operate by forming transient chiral intermediates with the reactants, thereby creating a chiral environment that directs the stereochemical course of the reaction. For example, chiral amines and their derivatives have been successfully employed to catalyze the asymmetric addition of phosphonates to electrophiles.
The choice of reaction conditions, including the base, solvent, and temperature, also plays a crucial role in achieving high levels of stereoselectivity. For instance, the use of lithium diisopropylamide (LDA) as a base at low temperatures is a common practice to generate the phosphonate anion while minimizing side reactions. beilstein-journals.org
While a general procedure for the synthesis of β-ketophosphonates is well-established, the specific application of these stereocontrol strategies to the synthesis of this compound requires careful optimization of reaction parameters to achieve high yields and enantiomeric excess.
Preparation and Application of Deuterated β-Ketophosphonate Analogues
The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules is a valuable tool in various fields of chemical and biomedical research. The preparation of deuterated analogues of this compound can provide significant insights into reaction mechanisms, metabolic pathways, and the intrinsic properties of the molecule.
The synthesis of deuterated β-ketophosphonates can be approached in several ways. One common method is through H-D exchange reactions . This involves treating the β-ketophosphonate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. For instance, palladium on carbon (Pd/C) has been shown to catalyze the H-D exchange at various positions in organic molecules. The acidic protons alpha to the carbonyl and phosphonate groups in this compound would be particularly susceptible to such exchange reactions.
Another strategy involves the use of deuterated starting materials . For the synthesis of this compound, this could involve using a deuterated octanoic acid derivative or deuterated dimethyl methylphosphonate. This approach allows for the site-specific incorporation of deuterium atoms into the molecule.
The applications of deuterated β-ketophosphonates are multifaceted. In mechanistic studies, the kinetic isotope effect (KIE) observed upon replacing hydrogen with deuterium can provide valuable information about the rate-determining step of a reaction. By synthesizing this compound with deuterium at specific positions, researchers can probe the mechanism of its subsequent transformations, such as in the Horner-Wadsworth-Emmons reaction.
In metabolic studies, deuterated compounds are used as tracers to follow the metabolic fate of a molecule in biological systems. The increased mass of the deuterated analogue allows for its detection and quantification by mass spectrometry. This can be instrumental in understanding how this compound is metabolized and identifying its metabolic products.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for dimethyl (2-oxooctyl)phosphonate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves diazo-transfer reactions using aldehydes and dimethyl phosphonate derivatives. For example, dimethyl (1-diazo-2-oxopropyl)phosphonate (a structural analogue) is synthesized via coupling of diazo compounds with phosphonates under anhydrous conditions, followed by purification via column chromatography to achieve >97% purity . Key steps include controlled temperature (0–5°C) to prevent decomposition and use of potassium carbonate as a base .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (Category 2/2A), and may induce respiratory tract irritation (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture to prevent exothermic decomposition. Emergency procedures include rinsing exposed areas with water and seeking medical attention .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : NMR (¹H, ¹³C, ³¹P) is standard for structural confirmation, with diazo and carbonyl peaks at δ 5.2–5.5 ppm (¹H) and δ 190–200 ppm (¹³C), respectively. HPLC (>96% purity) and mass spectrometry (ESI-MS) validate molecular weight and purity .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in alkyne synthesis via the Ohira-Bestmann protocol?
- Methodological Answer : Yield optimization requires:
- Solvent choice : Acetonitrile or THF improves solubility and reaction homogeneity .
- Catalyst : Rhodium(II) acetate (0.5–1 mol%) enhances cyclopropanation efficiency .
- Temperature : Reactions at 25–40°C balance reactivity and stability of the diazo group. Contradictory reports on solvent gelation (e.g., in MTBE) suggest vigorous stirring to maintain homogeneity .
Q. What analytical strategies resolve discrepancies in reported reaction outcomes for phosphonate-mediated cyclopropanation?
- Methodological Answer : Discrepancies often arise from trace moisture or impurities. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) and monitor reaction progress via in situ IR for diazo group consumption (2100–2200 cm⁻¹). Reproducibility requires strict exclusion of air (argon atmosphere) .
Q. How do structural modifications (e.g., alkyl chain length, substituents) impact the reactivity of this compound in organometallic reactions?
- Methodological Answer : Longer alkyl chains (e.g., 2-oxooctyl vs. 2-oxopropyl) increase steric hindrance, reducing reaction rates in Rh-catalyzed cyclopropanation. Electron-withdrawing groups (e.g., trifluoroethyl esters) enhance electrophilicity, improving yields in Michael additions. Computational DFT studies can predict substituent effects .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : The phosphonate ester group (P=O) is hydrolytically stable in neutral/basic conditions but degrades in strong acids (pH < 2) via cleavage of the P-O bond. Kinetic studies using ³¹P NMR show half-life >24 hours at pH 7 but <1 hour at pH 1 .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
